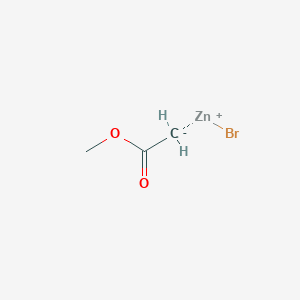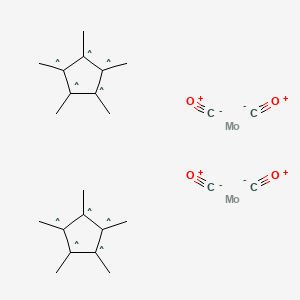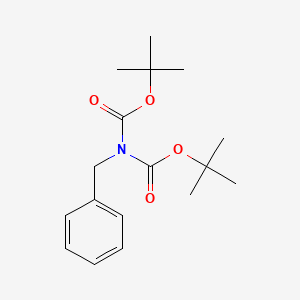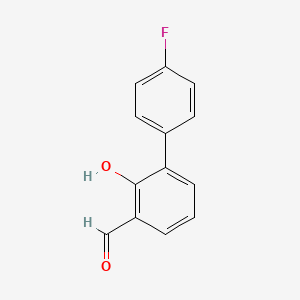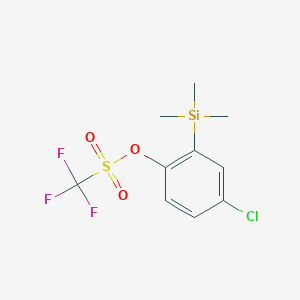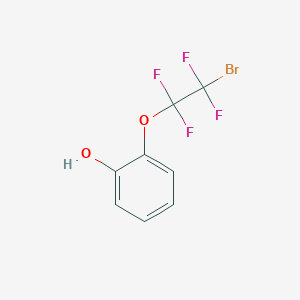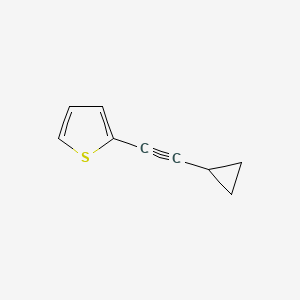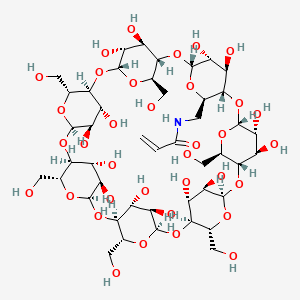
6-Acrylamido-beta-cyclodextrin, 75%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acrylamido-beta-cyclodextrin (6AACD) is a cyclic oligosaccharide composed of six glucose units. It is the most widely used member of the family of cyclodextrins, which are cyclic oligosaccharides that have a hydrophobic core and hydrophilic outer surface. 6AACD is a versatile material that has been used in numerous scientific applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6AACD has been studied for its potential as a pharmaceutical excipient and for its ability to modulate the solubility and bioavailability of active pharmaceutical ingredients.
科学的研究の応用
6-Acrylamido-beta-cyclodextrin, 75% has been used in a variety of scientific research applications, including drug delivery, enzyme immobilization, bioseparation, and pharmaceutical excipient. In drug delivery, 6-Acrylamido-beta-cyclodextrin, 75% can be used to encapsulate drugs and improve their solubility and bioavailability. In enzyme immobilization, 6-Acrylamido-beta-cyclodextrin, 75% can be used to immobilize enzymes and increase their stability and activity. In bioseparation, 6-Acrylamido-beta-cyclodextrin, 75% can be used to separate proteins, peptides, and other biomolecules. In pharmaceutical excipient, 6-Acrylamido-beta-cyclodextrin, 75% can be used to improve the solubility and stability of active pharmaceutical ingredients.
作用機序
6-Acrylamido-beta-cyclodextrin, 75% acts as a host molecule that can bind to and encapsulate hydrophobic molecules. It has a hydrophobic core and a hydrophilic outer surface, which allows it to form complexes with hydrophobic molecules. The hydrophobic core of 6-Acrylamido-beta-cyclodextrin, 75% provides a hydrophobic environment that is ideal for the binding of hydrophobic molecules. The hydrophilic outer surface of 6-Acrylamido-beta-cyclodextrin, 75% helps to solubilize the hydrophobic molecules and increase their bioavailability.
Biochemical and Physiological Effects
6-Acrylamido-beta-cyclodextrin, 75% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic molecules, improve the bioavailability of drugs, and modulate the activity of enzymes. In addition, 6-Acrylamido-beta-cyclodextrin, 75% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to protect cells from oxidative stress.
実験室実験の利点と制限
The use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments has several advantages. It is a versatile material that can be used in a variety of applications, such as drug delivery, enzyme immobilization, and bioseparation. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is relatively easy to synthesize and it is relatively stable under laboratory conditions.
However, there are also some limitations to the use of 6-Acrylamido-beta-cyclodextrin, 75% in laboratory experiments. It is not a very efficient material for drug delivery, as it has a low loading capacity. In addition, 6-Acrylamido-beta-cyclodextrin, 75% is not very soluble in aqueous solutions, which can limit its use in some applications.
将来の方向性
The future of 6-Acrylamido-beta-cyclodextrin, 75% is promising. Scientists are currently exploring new methods for synthesizing 6-Acrylamido-beta-cyclodextrin, 75%, as well as new ways to improve its solubility and loading capacity. In addition, researchers are investigating new applications for 6-Acrylamido-beta-cyclodextrin, 75%, such as its use in gene therapy and tissue engineering. Finally, scientists are studying the biochemical and physiological effects of 6-Acrylamido-beta-cyclodextrin, 75%, in order to better understand its potential therapeutic applications.
合成法
6-Acrylamido-beta-cyclodextrin, 75% can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of acrylamide and a cyclodextrin glycosyltransferase enzyme to form the 6-Acrylamido-beta-cyclodextrin, 75%. Enzymatic synthesis involves the use of an enzyme such as cyclodextrin glycosyltransferase to form the 6-Acrylamido-beta-cyclodextrin, 75% from acrylamide and glucose. The enzymatic synthesis method is generally faster and more efficient than the chemical synthesis method.
特性
IUPAC Name |
N-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13-,14-,15-,16-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSCYSGPHJCJH-MKWHQSKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

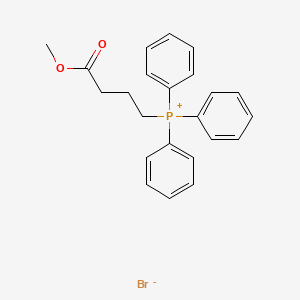
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

